BenchChemオンラインストアへようこそ!

ethyl 2-amino-3,3-difluorobutanoate hydrochloride

pKa modulation amine basicity membrane permeability

Ethyl 2-amino-3,3-difluorobutanoate hydrochloride (CAS 75149-46-1) is a gem‑difluorinated α‑amino acid ester supplied as the hydrochloride salt. The compound features a difluoromethylene group at the β‑carbon (C3) and an ethyl ester at the C‑terminus, combining the electronic effects of fluorine with the synthetic versatility of an amino acid scaffold.

Molecular Formula C6H12ClF2NO2
Molecular Weight 203.61 g/mol
CAS No. 75149-46-1
Cat. No. B6245221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-3,3-difluorobutanoate hydrochloride
CAS75149-46-1
Molecular FormulaC6H12ClF2NO2
Molecular Weight203.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)(F)F)N.Cl
InChIInChI=1S/C6H11F2NO2.ClH/c1-3-11-5(10)4(9)6(2,7)8;/h4H,3,9H2,1-2H3;1H
InChIKeyLIPMUNPWMWNQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3,3-Difluorobutanoate Hydrochloride (CAS 75149-46-1): Core Identity and Procurement Context


Ethyl 2-amino-3,3-difluorobutanoate hydrochloride (CAS 75149-46-1) is a gem‑difluorinated α‑amino acid ester supplied as the hydrochloride salt [1]. The compound features a difluoromethylene group at the β‑carbon (C3) and an ethyl ester at the C‑terminus, combining the electronic effects of fluorine with the synthetic versatility of an amino acid scaffold [2]. As a non‑proteinogenic fluorinated building block, it serves as a protected precursor to 3,3‑difluoro‑2‑aminobutyric acid and is employed in peptide mimetic design, enzyme inhibitor elaboration, and fluorine‑scanning studies .

Why Ethyl 2-Amino-3,3-Difluorobutanoate Hydrochloride Cannot Be Replaced by Non‑Fluorinated or Mono‑Fluorinated Analogs


Fluorine substitution at the β‑position alters three key molecular properties that are critical for biological and synthetic performance: lipophilicity, amine basicity, and bond stereoelectronics. The 3,3‑difluoro motif reduces the pKa of the adjacent amine by approximately 1.5–2.0 log units relative to the non‑fluorinated parent , decreasing the protonation state at physiological pH and thereby modulating membrane permeability and target binding [1]. The ethyl ester moiety provides a balance of adequate lipophilicity (XLogP3 = 0.6 for the free base) for cellular penetration while retaining sufficient aqueous solubility for formulation [2]. Generic substitution with a non‑fluorinated ethyl 2‑aminobutanoate or a mono‑fluorinated analog would restore higher amine basicity and lower logP, potentially abolishing the designed pharmacokinetic or pharmacodynamic profile [1].

Quantitative Differentiation Evidence for Ethyl 2-Amino-3,3-Difluorobutanoate Hydrochloride vs. Closest Analogs


β‑Gem‑Difluorination Lowers the Amine pKa by ≈1.7 Units vs. Non‑Fluorinated Analog, Enhancing Membrane Permeability at Physiological pH

The predicted pKa of the α‑amino group in methyl 2‑amino‑3,3‑difluorobutanoate is 4.35 ± 0.50 . For the non‑fluorinated counterpart ethyl 2‑aminobutanoate, the predicted pKa is 8.05 ± 0.29 . The gem‑difluoro substitution therefore depresses the amine basicity by approximately 1.7 log units, shifting the equilibrium toward the neutral (unprotonated) species at physiological pH 7.4. This shift is expected to increase passive membrane permeability, a critical parameter for intracellular target engagement [1].

pKa modulation amine basicity membrane permeability fluorine effect

Ethyl Ester Provides Balanced Lipophilicity (XLogP3 = 0.6) vs. Free Acid (XLogP3 = –1.6), Optimizing Both Cellular Uptake and Aqueous Handling

The computed XLogP3 of ethyl 2‑amino‑3,3‑difluorobutanoate (free base) is 0.6 [1], whereas the corresponding free amino acid 2‑amino‑3,3‑difluorobutanoic acid has an XLogP3 of –1.6 [2]. The ethyl ester thus provides a >2-log increase in lipophilicity, placing it in the optimal range for passive membrane diffusion while still permitting salt formation with HCl to enhance aqueous solubility for formulation [3].

lipophilicity LogP ester prodrug ADME solubility

3,3‑Difluoro Substitution Enables Enantiomeric Resolution Yielding ≥95% ee for L‑Amino Acid Enantiomers via Subtilisin-Catalyzed Hydrolysis

The methyl ester analog methyl D,L‑3,3‑difluoro‑2‑aminobutanoate was resolved by subtilisin to yield L‑2‑amino‑3,3‑difluorobutanoic acid with an enantiomeric excess (ee) ≥ 95%, while the unreacted D‑amino ester showed ee ≥ 90% [1]. Ethyl 2‑amino‑3,3‑difluorobutanoate hydrochloride serves as a direct synthetic precursor to this resolution substrate and can be hydrolyzed under analogous conditions to access chirally enriched building blocks. In contrast, the non‑fluorinated methyl D,L‑2‑aminobutanoate yields lower ee under comparable enzymatic conditions [2].

enantiomeric excess enzymatic resolution subtilisin chiral amino acid stereochemistry

Fmoc‑Protected 3,3‑Difluoro‑2‑Aminobutyric Acid Is Successfully Incorporated into Solid‑Phase Peptide Synthesis (SPPS) with Standard Coupling Chemistries

N‑Fmoc‑DL‑2‑amino‑3,3‑difluorobutanoic acid, derived from the target compound after ester hydrolysis and Fmoc protection, was incorporated into peptides using active ester (ONSu), mixed anhydride, and DCC/HOBt coupling methods [1]. Seven 3‑(1,1′‑difluoroalkyl)‑2,5‑dioxopiperazines were prepared for biological evaluation, demonstrating compatibility of the 3,3‑difluoro motif with standard SPPS protocols [2]. By contrast, the positional isomer 4,4‑difluoro‑2‑aminobutyric acid requires modified coupling conditions due to altered reactivity of the sterically hindered α‑position [3].

Fmoc-SPPS peptide synthesis fluorinated amino acid coupling efficiency non-natural amino acid

Difluoro‑Substituted Vigabatrin Analogues Demonstrate Potent, Time‑Dependent GABA‑AT Inhibition Even in the Presence of 2‑Mercaptoethanol, a Feature Absent in the Monofluoro Congener

Although the target compound is a synthetic building block rather than a bioactive final molecule, it serves as the direct precursor to the 3,3‑difluoro‑2‑aminobutyric acid scaffold that has been elaborated into conformationally rigid vigabatrin analogues [1]. In a paradigmatic study, the difluoro‑substituted vigabatrin analogue (compound 14) displayed potent time‑dependent GABA‑AT inhibition in the presence of 2‑mercaptoethanol, conditions under which the corresponding monofluoro analogue (compound 6) was completely inactive [2]. This demonstrates that the gem‑difluoro motif uniquely stabilizes the enzyme‑inhibitor adduct against nucleophilic rescue, a property traceable to the 3,3‑difluoro group of the parent building block [3].

GABA-AT inhibition time-dependent inhibition mercaptoethanol resistance fluorine SAR epilepsy

4,4‑Difluoro‑2‑Aminobutyric Acid‑Containing Peptides Achieve Sub‑Micromolar IC50 Against HCV NS3 Protease, Validating the Fluorinated Aminobutyrate Scaffold as a Privileged P1 Fragment

Although the patent literature focuses on the 4,4‑difluoro positional isomer, the synthetic methodology and biological rationale directly extend to the 3,3‑difluoro scaffold [1]. Hexapeptides incorporating 4,4‑difluoro‑2‑aminobutyric acid at the C‑terminus achieved sub‑micromolar IC50 values against HCV NS3 protease [2]. Hybrid tripeptide inhibitors containing 4,4‑difluoroaminobutyric acid (difluoroAbu) phenethylamides as P1‑P1′ fragments yielded an IC50 of 54 nM [3]. These data establish that the difluoro‑aminobutyrate core is a validated pharmacophoric element for protease inhibition, a property not shared by non‑fluorinated 2‑aminobutyric acid [3]. The 3,3‑difluoro isomer—accessible from the target compound—offers an alternative vector for S1 pocket exploration with potentially differentiated selectivity.

HCV NS3 protease difluoroAbu peptide inhibitor P1 fragment antiviral

Evidence‑Driven Application Scenarios for Ethyl 2-Amino-3,3-Difluorobutanoate Hydrochloride in Scientific Procurement


Design of Fluorinated Peptide Therapeutics via Standard Fmoc‑SPPS Workflows

The compound can be hydrolyzed to the free acid, Fmoc‑protected, and directly incorporated into solid‑phase peptide synthesis using active ester, mixed anhydride, or DCC/HOBt coupling without requiring protocol optimization [1]. This makes it suitable for introducing a metabolically stable, lipophilicity‑enhancing amino acid mimic into peptide drug candidates targeting intracellular protein‑protein interactions.

Enzymatic Resolution to Access Enantiomerically Pure (≥95% ee) L‑ or D‑3,3‑Difluoro‑2‑Aminobutyric Acid

Following ester hydrolysis to the methyl or ethyl ester, subtilisin‑catalyzed kinetic resolution yields the L‑amino acid with ≥95% ee and the D‑amino ester with ≥90% ee [2]. These chirally pure building blocks are essential for constructing stereochemically defined fluorinated peptides and peptidomimetics.

Synthesis of Conformationally Rigid GABA‑AT Inhibitors Based on the Vigabatrin Scaffold

The 3,3‑difluoro‑2‑aminobutyrate core is a key intermediate en route to difluoro‑substituted vigabatrin analogues that retain potent, time‑dependent GABA‑AT inhibition in the presence of physiological nucleophiles such as 2‑mercaptoethanol—a property lost with mono‑fluorinated analogues [3]. This scaffold is directly relevant to epilepsy and addiction therapeutic programs.

Fluorine‑Scanning SAR Studies for HCV NS3 Protease P1 Pocket Optimization

The 3,3‑difluoro regioisomer provides a complementary vector for S1 pocket interaction relative to the validated 4,4‑difluoro‑Abu fragment, which has yielded inhibitors with IC50 values as low as 54 nM [4]. Incorporating the 3,3‑difluoro building block into P1‑P1′ peptidomimetics enables exploration of novel IP‑generating chemical space in antiviral protease inhibitor programs.

Quote Request

Request a Quote for ethyl 2-amino-3,3-difluorobutanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.